

Mass Spectrometry of 2,3,4-Trifluoroaniline: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trifluoroaniline

Cat. No.: B1293922

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Introduction

2,3,4-Trifluoroaniline (C₆H₄F₃N) is a halogenated aromatic amine with a molecular weight of approximately 147.10 g/mol .^{[1][2][3][4][5]} Its trifluorinated structure makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the mass spectrometry of **2,3,4-Trifluoroaniline**, with a focus on its fragmentation patterns under electron ionization (EI), experimental protocols for its analysis, and a generalized workflow for its characterization.

Molecular and Spectrometric Data

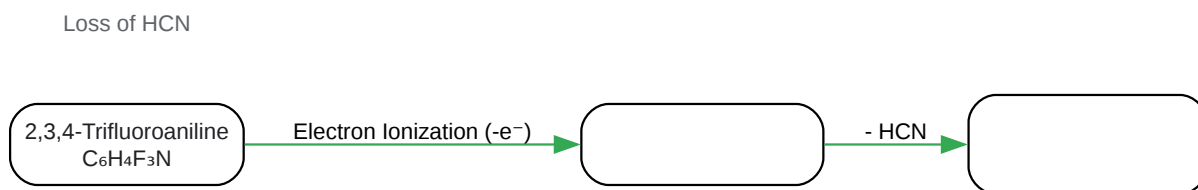
The fundamental properties and key mass spectrometric data for **2,3,4-Trifluoroaniline** are summarized in the table below. The primary ionization technique discussed is Electron Ionization (EI), a common method for the analysis of volatile and semi-volatile organic compounds.^[2]

Property	Value	Source
Molecular Formula	C ₆ H ₄ F ₃ N	[1][2][4][5]
Molecular Weight	147.0979 g/mol	[1][2][4]
CAS Registry Number	3862-73-5	[2][4][5]
Ionization Mode	Electron Ionization (EI)	[2]
Molecular Ion (M ⁺)	m/z 147	[3][5]
Major Fragment Ion	m/z 120	[3][5]

Electron Ionization Fragmentation Pathway

Under electron ionization, **2,3,4-Trifluoroaniline** undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification. The fragmentation process is initiated by the removal of an electron from the molecule, forming a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 147. The subsequent fragmentation of this molecular ion leads to the formation of various daughter ions.

The most prominent fragmentation pathway involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion. This is a common fragmentation pattern for aromatic amines. The loss of HCN (27 u) from the molecular ion at m/z 147 results in the formation of a highly abundant fragment ion at m/z 120.



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Proposed fragmentation pathway of **2,3,4-Trifluoroaniline** under Electron Ionization.

Experimental Protocols

The analysis of **2,3,4-Trifluoroaniline** is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a general protocol that can be adapted for its analysis.

Sample Preparation

- **Dissolution:** Prepare a stock solution of **2,3,4-Trifluoroaniline** in a volatile organic solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
- **Dilution:** Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

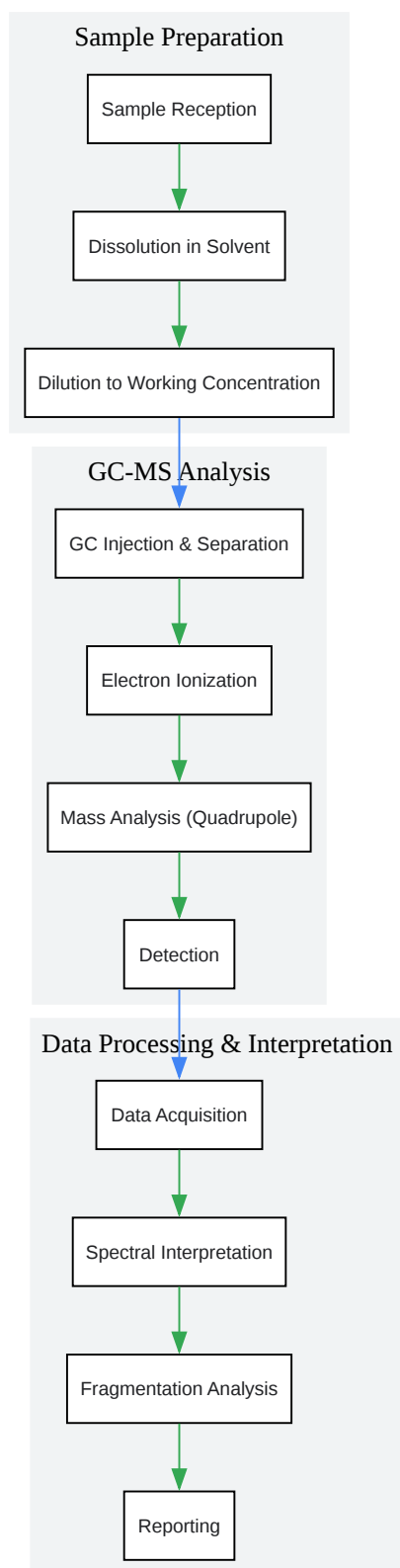
- **Gas Chromatograph (GC) Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is generally suitable for the separation of halogenated anilines.
 - **Injector Temperature:** 250 °C.
 - **Oven Temperature Program:**
 - **Initial Temperature:** 70 °C, hold for 1 minute.
 - **Ramp:** Increase to 280 °C at a rate of 10 °C/minute.
 - **Final Hold:** Hold at 280 °C for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/minute.
- **Mass Spectrometer (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI).
 - **Ionization Energy:** 70 eV.
 - **Source Temperature:** 230 °C.

- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-200.

This protocol provides a starting point for the analysis of **2,3,4-Trifluoroaniline**. Optimization of the GC temperature program and other MS parameters may be necessary depending on the specific instrumentation and analytical requirements.

Experimental Workflow

The general workflow for the mass spectrometric analysis of **2,3,4-Trifluoroaniline**, from sample reception to data interpretation, is illustrated in the following diagram.



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A generalized experimental workflow for the GC-MS analysis of **2,3,4-Trifluoroaniline**.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry of **2,3,4-Trifluoroaniline**. The characteristic fragmentation pattern, dominated by the molecular ion at m/z 147 and a major fragment at m/z 120, allows for its confident identification. The provided experimental protocol and workflow offer a solid foundation for researchers and professionals working with this compound, ensuring accurate and reliable analytical results. As a key building block in various industries, a thorough understanding of its mass spectrometric properties is essential for its effective application and quality control.

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References

- 1. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. 2,3,4-Trifluoroaniline [webbook.nist.gov]
- 5. 2,3,4-Trifluoroaniline | C₆H₄F₃N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]
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